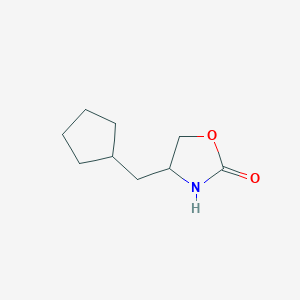

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

4-(cyclopentylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTPEPYEBJXBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1935104-82-7 |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone structure is known to influence its binding affinity to specific receptors and enzymes.

- Antimicrobial Activity : Studies indicate that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.

- CNS Activity : Preliminary research suggests potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The compound may modulate neurotransmitter systems, although specific pathways remain to be fully elucidated.

Antimicrobial Properties

Research has demonstrated that compounds within the oxazolidinone class show efficacy against various bacterial strains, including those resistant to traditional antibiotics. For instance:

- Case Study : A study conducted by Bottari et al. (1972) assessed the activity of several oxazolidinone derivatives, revealing that modifications in the side chains significantly influenced their antibacterial potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of cyclopentyl groups enhances lipophilicity, potentially improving membrane penetration and bioavailability. Variations in substituents on the oxazolidinone ring can lead to different pharmacological profiles.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiviral Properties : Recent investigations into oxazolidinone derivatives have suggested antiviral activity against various viral infections. For example, derivatives have shown promise against Zika virus and other flaviviruses .

- Neuroprotective Effects : Emerging evidence points toward neuroprotective properties in certain oxazolidinone derivatives, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one and related compounds:

Structural and Functional Analysis

- Cycloalkyl groups also enhance lipophilicity, which may improve membrane permeability in drug candidates.

- Synthetic Utility: Fluorinated analogs (e.g., 4-Benzyl-5-tridecafluorooctyl derivative) demonstrate the adaptability of oxazolidinones in specialized applications, such as fluorous-phase separation . In contrast, iodophenyl-substituted derivatives () enable transition-metal-catalyzed coupling reactions.

- Pharmaceutical Relevance: Zolmitriptan-related impurities () underscore oxazolidinones' role in drug metabolism and impurity profiling. The absence of toxicological data for many analogs (e.g., ) highlights the need for rigorous safety evaluations.

Physicochemical Properties

- Solubility and Lipophilicity: Fluorinated derivatives () exhibit low water solubility but high organic solvent compatibility, whereas amino-substituted analogs () are more hydrophilic.

- Crystallography: Tools like SHELX () and ORTEP-3 () are critical for resolving stereochemistry, as seen in X-ray reports for fluorinated oxazolidinones ().

Preparation Methods

Direct Cyclization via Borane-Mediated Reduction and Subsequent Cyclization

Overview:

This method involves initial reduction of a suitable precursor, such as N-Boc-L-phenylglycine derivative, using borane reagents, followed by cyclization to form the oxazolidinone ring.

- Step 2:

- Cyclization: The amino alcohol undergoes intramolecular cyclization in the presence of a base catalyst such as potassium tert-butoxide or sodium tert-butoxide.

- Reaction Conditions: Room temperature, molar ratios of reagent to catalyst are optimized (e.g., 1:1.0-2.0).

- Outcome: Formation of the oxazolidinone ring, specifically 4-(Boc-protected phenyl)-2-oxazolidinone, which can be further modified to the target compound.

- Mild reaction conditions

- High yield (>70%) and purity (>99%)

- Avoids hazardous reagents like lithium aluminum hydride or carbon disulfide

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Reduction | Borane-THF or Borane-DMS | Tetrahydrofuran | 0-25°C | High | Selective reduction of N-Boc-L-phenylglycine |

| Cyclization | Base (K tert-butoxide or Na tert-butoxide) | - | Room temp | >70% | Intramolecular cyclization to oxazolidinone |

Conversion of Benzyl-Substituted Intermediates via Sulfurization

Overview:

The oxazolidinone core can be selectively transformed into the corresponding thione derivative by sulfurization, which is relevant for subsequent modifications.

- Starting from 4-(Benzyl)-2-oxazolidinone obtained via the above method, sulfur powder and ammonium sulfide or polysulfides are used for sulfurization.

- Reaction Conditions:

| Starting Material | Sulfur Source | Temperature | Molar Ratio | Yield | Notes |

|---|---|---|---|---|---|

| Benzyl-oxazolidinone | Sulfur powder + ammonium sulfide | 40-50°C | 1:1-1.15:1-1.25 | >70% | Efficient sulfurization |

Alternative Synthetic Pathways (Literature & Patents)

While the primary methods focus on reduction and cyclization, other approaches include:

- Amide Activation and Cyclization: Activation of the carboxylic acid derivative followed by intramolecular cyclization under mild conditions.

- Use of Protecting Groups: Boc or other carbamate groups facilitate selective cyclizations and subsequent deprotection steps.

Data Table Summarizing Preparation Methods

Research Findings & Notes

- The borane-mediated reduction followed by base-catalyzed cyclization is the most efficient and environmentally friendly method, suitable for industrial scale-up.

- Sulfurization provides a straightforward route to introduce sulfur functionality, critical for bioactivity and further derivatization.

- The avoidance of hazardous reagents like lithium aluminum hydride or carbon disulfide aligns with green chemistry principles, making these methods preferable for large-scale production.

Q & A

Q. What are the optimal synthetic routes for 4-(cyclopentylmethyl)-1,3-oxazolidin-2-one, and how can reaction efficiency be maximized?

The synthesis of oxazolidinone derivatives typically involves cyclization reactions or functional group modifications. For 4-(cyclopententylmethyl)-substituted analogs, a common approach is the reaction of cyclopentylmethylamine with a carbonyl source (e.g., phosgene or carbonyldiimidazole) under anhydrous conditions. Catalysts like triethylamine or palladium complexes may enhance yield . Key parameters include:

- Temperature control : Maintain 0–5°C during acyl chloride reactions to prevent side-product formation .

- Inert atmosphere : Use nitrogen/argon to avoid moisture interference, critical for cyclization steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry .

- X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond lengths and angles. For example, similar oxazolidinones were resolved with SHELXTL, achieving R-factors < 0.05 .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the recommended protocols for evaluating the compound’s thermal stability and solubility?

- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition temperature .

- Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions.

- Solubility profiling : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) at 25°C; oxazolidinones often show moderate DMSO solubility (~50 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from:

- Force field limitations : Use hybrid QM/MM (quantum mechanics/molecular mechanics) methods for docking studies instead of classical mechanics .

- Solvent effects : Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) .

- Experimental validation : Reassess IC values via dose-response assays (e.g., MTT for cytotoxicity) and cross-validate with orthogonal techniques like SPR (surface plasmon resonance) .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured oxazolidinones to direct stereochemistry during cyclopentylmethyl group addition .

- Asymmetric catalysis : Employ palladium-BINAP complexes for enantioselective C–H functionalization .

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol (90:10) for enantiomer separation .

Q. How can researchers address low-resolution X-ray data or twinned crystals for this compound?

- Data collection : Use synchrotron radiation to enhance resolution (<1.0 Å).

- Twinning refinement : SHELXL’s TWIN/BASF commands model twinning ratios and improves R-factor convergence .

- Alternative techniques : If crystals are unstable, substitute with cryo-EM (for large assemblies) or neutron diffraction (for H-atom positions) .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina or Glide (Schrödinger) with topoisomerase II DNA gyrase or kinase structures (PDB: 1KZN, 3ERT). Validate docking poses via MM-GBSA binding energy calculations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Fluorescence polarization : Monitor real-time interactions with fluorescently labeled targets .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.